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molecular formula C9H9ClN2O4 B8765085 ethyl N-(2-chloro-4-nitrophenyl)carbamate

ethyl N-(2-chloro-4-nitrophenyl)carbamate

Cat. No. B8765085
M. Wt: 244.63 g/mol
InChI Key: QAJJSYFAQSJGDP-UHFFFAOYSA-N
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Patent
US07906537B2

Procedure details

A suspension of MgO (2.0 g), 2-chloro-4-nitroaniline (3.768 g, 21.83 mmol) and ethyl chloroformate (5 mL) in acetonitrile (25 mL) was heated to reflux temperature for 4 hours followed by addition of more ethyl chloroformate (4 mL). The heating was continued until full conversion (20 hours) then the reaction mixture was filtered via a plug of SiO2 (5 g) with ethyl acetate as an eluent. Evaporation in vacuo (50° C.) gave 5.8 g (100% yield) of crude title compound which was used in the next step without further purification. LC/MS (m/z) 245 ([M+H]+); RT=2.95, (UV, ELSD) 96%, 98.5%. 1H NMR (DMSO-d6): 1.27 (t, 3H), 4.19 (q, 2H), 8.06 (d, 1H), 8.19 (dd, 1H), 8.30 (d, 1H), 9.49 (s, NH).
[Compound]
Name
MgO
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.768 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(#N)C>[CH2:16]([O:15][C:13](=[O:14])[NH:4][C:3]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]=1[Cl:1])[CH3:17]

Inputs

Step One
Name
MgO
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
3.768 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was continued until full conversion (20 hours)
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered via a plug of SiO2 (5 g) with ethyl acetate as an eluent
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo (50° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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